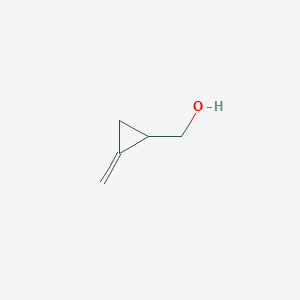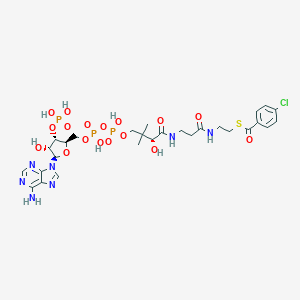
1-Boc-2-methylpiperidine-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperidine derivatives has been explored through various methods. For instance, the synthesis of (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine involves hydrogenation catalyzed by 5%Rh/C, chiral resolution, and reaction with (Boc)2O in the presence of triethylamine, achieving an overall yield of about 40% (Wang Junming, 2013). Another method describes an asymmetric synthesis for trans-methylpipecolic acids, leveraging Sharpless epoxidation, regioselective ring opening, and ring-closing metathesis to construct the piperidine ring (C. Alegret et al., 2007).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including 1-Boc-2-methylpiperidine-4-carboxylic Acid, is critical for their function as building blocks in organic synthesis. The presence of the Boc (tert-butyloxycarbonyl) group provides a way to protect the amine functionality during synthesis, allowing for selective reactions to occur at other sites of the molecule. The molecular structure, particularly the configuration of the methyl and carboxylic acid groups, plays a significant role in the chemical reactivity and the ability to form desired products.
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, highlighting their versatility in organic synthesis. For example, the catalyzed dehydrative condensation between carboxylic acids and amines demonstrates the reactivity of carboxylic acid derivatives in forming amide bonds, a fundamental reaction in peptide synthesis (Ke Wang et al., 2018).
Wissenschaftliche Forschungsanwendungen
Triazole-Based Scaffolds Synthesis
Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates highlights an application of using protected triazole amino acid for the preparation of peptidomimetics or biologically active compounds. A protocol was developed to give a protected version of this triazole amino acid, employing N-Boc ynamides with azides in a cycloaddition process, leading to complete regiocontrol and enabling the synthesis of triazoles active as HSP90 inhibitors (Ferrini et al., 2015).
Scaffolds for Combinatorial Chemistry
Hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a conformationally rigid, crown-shaped scaffold, was synthesized via ring expansion of a 3-pyrrolidone-derived 1,4-diketone. This process involved N-Boc protection and was further diversified to create a cyclic tripeptoidic structure by amidation with N-Boc-β-alanine, showcasing its versatility as a scaffold in combinatorial chemistry (Penning & Christoffers, 2012).
Continuous Flow Carboxylation
A large-scale carboxylation of N-Boc-4,4-difluoropiperidine using a continuous flow process demonstrated an efficient synthesis method. This process involved N-Boc-directed α-deprotonation using s-BuLi in THF and trapping with CO2 gas, highlighting a safe and scalable preparation method for carboxylic acid to support medicinal chemistry research programs (Kestemont et al., 2021).
Lipase-Catalyzed Regioselective Lactamization
The synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid from methyl (2R)-glycidate through a key step of lipase-catalyzed regioselective lactamization of amino diester into a seven-membered lactam. This process demonstrated the efficiency of enzyme-catalyzed transformations in producing complex molecular architectures (Aurell et al., 2014).
Eigenschaften
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2-methylpiperidine-4-carboxylic Acid | |
CAS RN |
1250959-07-9 |
Source


|
| Record name | rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)

